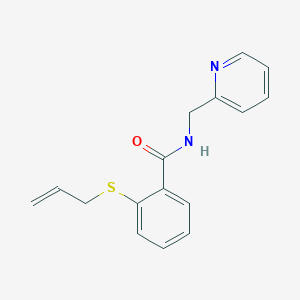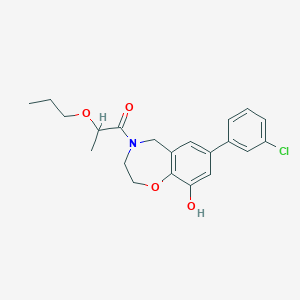
N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as CMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. CMMPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various preclinical studies. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. This compound has also been shown to have neuroprotective effects and may have potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide is its high selectivity for COX-2 enzymes, which are primarily involved in the inflammatory response. This selectivity reduces the risk of gastrointestinal side effects, which are commonly associated with NSAIDs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have anticancer effects in various preclinical studies, and further research is needed to explore its potential use in cancer therapy. Another area of interest is the development of more water-soluble derivatives of this compound, which could improve its in vivo efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies. It has potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease. The synthesis method of this compound has been optimized to achieve a high yield and purity. This compound has anti-inflammatory, analgesic, and antipyretic effects, and it reduces the production of ROS and NO. However, its poor solubility in water is a limitation that needs to be addressed. Future research on this compound should focus on its potential use in cancer therapy, the development of more water-soluble derivatives, and the elucidation of its mechanism of action.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide involves the reaction between 4-methoxy-3-methylbenzaldehyde and cyclohexylamine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield this compound. This synthesis method has been optimized to achieve a high yield and purity of this compound.
Scientific Research Applications
N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various preclinical studies. This compound has also been investigated for its potential use in the treatment of various diseases, including arthritis, cancer, and Alzheimer's disease.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-10-13(8-9-15(12)19-2)11-16(18)17-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDBCDNMQKCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)


![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)
![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)


![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)